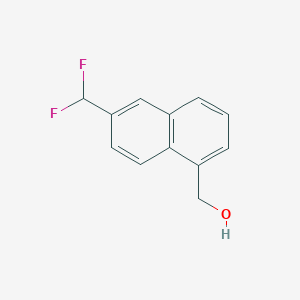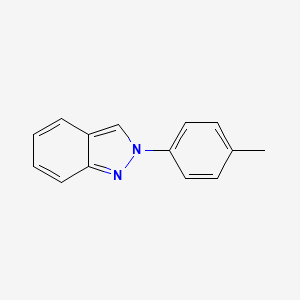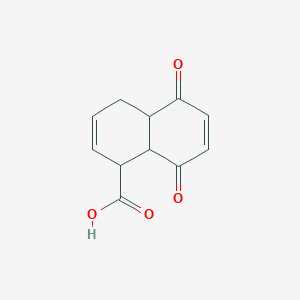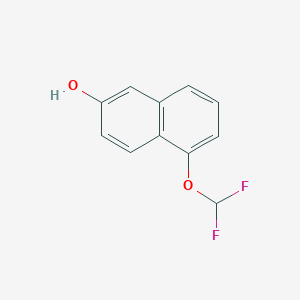
1-(Difluoromethoxy)-6-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-6-naphthol typically involves the introduction of a difluoromethoxy group into a naphthol structure. One common method is the reaction of 6-naphthol with difluoromethylating agents under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)-6-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-6-naphthol has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: It is used in the production of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-6-naphthol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical behavior. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .
Comparación Con Compuestos Similares
- 1-(Trifluoromethoxy)-6-naphthol
- 1-(Methoxy)-6-naphthol
- 1-(Chloromethoxy)-6-naphthol
Comparison: 1-(Difluoromethoxy)-6-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s stability and reactivity, making it more suitable for specific applications .
Propiedades
Fórmula molecular |
C11H8F2O2 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11,14H |
Clave InChI |
IXLZYSWYUJIWGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)O)C(=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


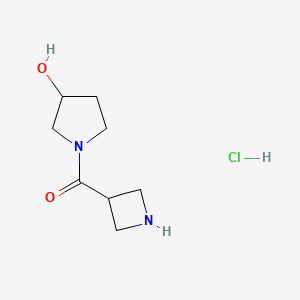

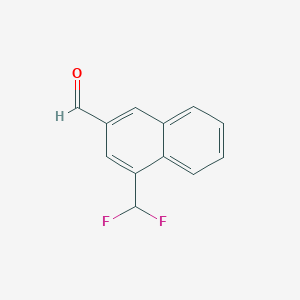
![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)
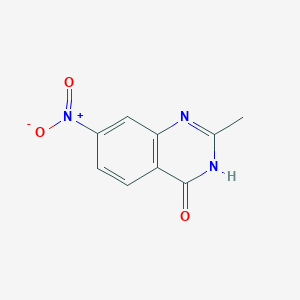
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)
